(2S)-N,N,O-Tribenzylserinol
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Overview
Description
(2S)-N,N,O-Tribenzylserinol is a chiral compound with significant interest in organic chemistry and medicinal chemistry. The compound features a serinol backbone with three benzyl groups attached to the nitrogen and oxygen atoms, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N,N,O-Tribenzylserinol typically involves the protection of serinol followed by benzylation. One common method includes:
Protection of Serinol: The hydroxyl group of serinol is protected using a suitable protecting group such as a benzyl group.
Benzylation: The protected serinol is then subjected to benzylation using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S)-N,N,O-Tribenzylserinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzyl groups can be reduced to yield the corresponding amine or alcohol.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Major Products:
Oxidation: Formation of benzyl aldehyde or benzyl ketone.
Reduction: Formation of benzylamine or benzyl alcohol.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
(2S)-N,N,O-Tribenzylserinol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-N,N,O-Tribenzylserinol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
(2S)-N,N-Dibenzylserinol: Lacks one benzyl group compared to (2S)-N,N,O-Tribenzylserinol.
(2S)-N-Benzylserinol: Contains only one benzyl group.
(2S)-Serinol: The parent compound without any benzyl groups.
Uniqueness: this compound is unique due to the presence of three benzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1798903-09-9 |
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Molecular Formula |
C24H27NO2 |
Molecular Weight |
361.485 |
IUPAC Name |
(2S)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m0/s1 |
InChI Key |
WYPDMSNXHUNHOE-DEOSSOPVSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3 |
Synonyms |
(2S)-2-[Bis(phenylmethyl)amino]-3-(phenylmethoxy)-1-propanol; (2S)-(N,N,-Dibenzyl-O-benzyl)serinol |
Origin of Product |
United States |
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